Differential Oxidation of 2-Methylhexanoyl-CoA by Peroxisomal Acyl-CoA Oxidases in Rat Liver
The precursor 2-methylhexanoyl-CoA, from which 3-hydroxy-2-methylhexanoyl-CoA is enzymatically derived via hydration, is oxidized by rat liver peroxisomal acyl-CoA oxidases with a distinct enzyme selectivity profile. Trihydroxycoprostanoyl-CoA oxidase (THCox) contributes approximately 60% of the total eluate activity toward 2-methylhexanoyl-CoA, while pristanoyl-CoA oxidase (Pox) contributes approximately 40% [1]. This stands in contrast to long-chain 2-methyl-branched acyl-CoAs such as 2-methylpalmitoyl-CoA and pristanoyl-CoA, which are oxidized approximately 90% by pristanoyl-CoA oxidase [1].
| Evidence Dimension | Relative contribution of peroxisomal acyl-CoA oxidases to substrate oxidation |
|---|---|
| Target Compound Data | 2-Methylhexanoyl-CoA oxidation: THCox ~60%, Pox ~40% of total eluate activity |
| Comparator Or Baseline | Long-chain 2-methyl-branched acyl-CoAs (2-methylpalmitoyl-CoA, pristanoyl-CoA): Pox ~90%, THCox ~10% |
| Quantified Difference | Shift from ~90% Pox dominance to ~60% THCox / 40% Pox distribution as chain length decreases from long-chain to short-chain 2-methyl-branched acyl-CoAs |
| Conditions | Rat liver peroxisomal oxidase preparation separated by anion-exchange chromatography; activity assayed with different acyl-CoAs |
Why This Matters
This chain-length-dependent shift in enzyme selectivity informs researchers that 3-hydroxy-2-methylhexanoyl-CoA metabolism may involve a distinct peroxisomal enzyme complement compared to longer-chain branched acyl-CoA analogs, necessitating compound-specific validation rather than extrapolation from other branched-chain substrates.
- [1] Van Veldhoven PP, Vanhove G, Assselberghs S, Eyssen HJ, Mannaerts GP. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase. J Biol Chem. 1992;267(28):20065-20070. View Source
